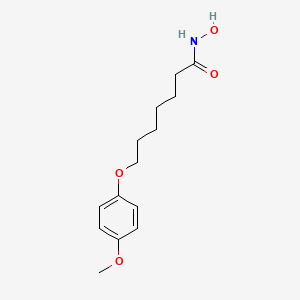

Acide 7-(4-méthoxyphénoxy)heptanehydroxamique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

7-(4-Methoxyphenoxy)heptanehydroxamic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Hydroxamic acids are known for their potential as histone deacetylase (HDAC) inhibitors, which are being investigated for their anticancer properties.

Industry: The compound can be used in the development of materials with specific metal-binding properties, such as catalysts or sensors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenoxy)heptanehydroxamic acid typically involves the reaction of 7-(4-Methoxyphenoxy)heptanoic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 7-(4-Methoxyphenoxy)heptanehydroxamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-(4-Methoxyphenoxy)heptanehydroxamic acid can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amide or amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines.

Mécanisme D'action

The mechanism of action of 7-(4-Methoxyphenoxy)heptanehydroxamic acid involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound may also interact with other molecular targets, such as histone deacetylases, through similar chelation mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-(4-Methoxyphenoxy)heptanoic acid: The precursor to 7-(4-Methoxyphenoxy)heptanehydroxamic acid, lacking the hydroxamic acid group.

7-(4-Hydroxyphenoxy)heptanehydroxamic acid: A similar compound with a hydroxyl group instead of a methoxy group on the phenyl ring.

7-(4-Methoxyphenoxy)heptanamide: The amide derivative of the compound.

Uniqueness

7-(4-Methoxyphenoxy)heptanehydroxamic acid is unique due to the presence of both the methoxyphenoxy group and the hydroxamic acid group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Activité Biologique

7-(4-Methoxyphenoxy)heptanehydroxamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 7-(4-Methoxyphenoxy)heptanehydroxamic acid

- CAS Number : 1176497-00-9

- Molecular Formula : C15H21N2O3

- Molecular Weight : 275.34 g/mol

The compound features a hydroxamic acid functional group, which is known to interact with metal ions and enzymes, potentially leading to various biological effects.

7-(4-Methoxyphenoxy)heptanehydroxamic acid exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : Hydroxamic acids are known to inhibit metalloproteinases by chelating zinc ions at the active site. This inhibition can affect processes such as cell migration and tissue remodeling.

- Signal Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Overview

The biological activity of 7-(4-Methoxyphenoxy)heptanehydroxamic acid has been investigated in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Research indicates that the compound may have anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on prostate cancer cells | 7-(4-Methoxyphenoxy)heptanehydroxamic acid exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. |

| Anti-inflammatory assay | The compound reduced TNF-alpha levels by 30% in LPS-stimulated macrophages, indicating significant anti-inflammatory activity. |

| Mechanistic study | The compound was shown to induce apoptosis via the mitochondrial pathway, increasing cytochrome c release and activating caspase-3. |

Pharmacokinetics

Pharmacokinetic studies suggest that 7-(4-Methoxyphenoxy)heptanehydroxamic acid has favorable absorption and distribution characteristics. Its bioavailability is enhanced due to the presence of the methoxy group, which may improve solubility.

Safety and Toxicology

Initial toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.

Propriétés

IUPAC Name |

N-hydroxy-7-(4-methoxyphenoxy)heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-18-12-7-9-13(10-8-12)19-11-5-3-2-4-6-14(16)15-17/h7-10,17H,2-6,11H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLXFPNLSHANKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.